molecular formula C12H11Cl2N3 B14661450 3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine CAS No. 51448-95-4

3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine

Cat. No.: B14661450
CAS No.: 51448-95-4
M. Wt: 268.14 g/mol
InChI Key: FRQYHNHRFNPRBY-UHFFFAOYSA-N
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Description

3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with chlorine atoms, a phenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine typically involves multiple steps. One common method starts with the halogenation of a precursor compound to introduce chlorine atoms at specific positions on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine is unique due to the combination of its pyridazine ring, phenyl group, and dimethylamine group.

Properties

CAS No.

51448-95-4

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

3,5-dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine

InChI

InChI=1S/C12H11Cl2N3/c1-17(2)11-9(13)10(15-16-12(11)14)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

FRQYHNHRFNPRBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NN=C1Cl)C2=CC=CC=C2)Cl

Origin of Product

United States

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